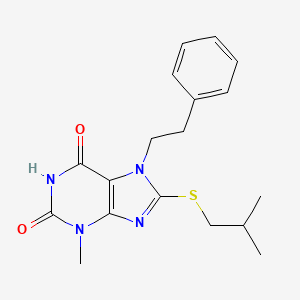
8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反応の分析
8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
作用機序
The mechanism of action of 8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:
- 8-Isobutylsulfanyl-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
- 8-Isobutylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione
These compounds share structural similarities but differ in the substituents attached to the purine core, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.
生物活性
The compound 8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione (CAS Number: 313470-90-5) is a sulfur-containing purine derivative that has garnered interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
- Molecular Formula : C18H22N4O2S
- Molecular Weight : 358.46 g/mol
- CAS Number : 313470-90-5
Structural Characteristics
The compound features a purine base structure with an isobutylsulfanyl group and a phenethyl substituent, which may influence its biological interactions and pharmacological properties.
Research indicates that This compound exhibits various biological activities, primarily through:
- Caspase Inhibition : The compound has been shown to inhibit caspase activity, which is crucial in the apoptotic pathway. This suggests potential applications in treating diseases characterized by inappropriate apoptosis, such as neurodegenerative disorders .
- Anti-inflammatory Properties : It has been implicated in the modulation of inflammatory pathways, potentially offering therapeutic benefits in autoimmune diseases and conditions associated with chronic inflammation .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neuroprotection .
Pharmacological Applications
The diverse biological activities of this compound open avenues for various therapeutic applications:
- Treatment of Neurodegenerative Diseases : By inhibiting apoptosis and reducing inflammation, it may be beneficial in conditions like Alzheimer's disease.
- Autoimmune Disorders : Its anti-inflammatory properties could be harnessed for managing diseases such as rheumatoid arthritis or multiple sclerosis.
Case Studies and Research Findings
- Study on Neuroprotection : A study published in the Journal of Neurochemistry demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress, indicating its potential use in neuroprotective therapies .
- Caspase Inhibition Study : Research highlighted in patent literature found that the compound effectively inhibited caspase 3 and 9 activities in vitro, suggesting its role as a therapeutic agent against diseases where apoptosis plays a critical role .
- Inflammatory Response Modulation : In vivo studies indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models of inflammation, supporting its use as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
3-methyl-8-(2-methylpropylsulfanyl)-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12(2)11-25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)10-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYSKNPZMHTVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














